molecular formula C16H25ClN2O2 B1500065 Benzyl 2-butylpiperazine-1-carboxylate hydrochloride CAS No. 1179361-47-7

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride

Cat. No.: B1500065
CAS No.: 1179361-47-7
M. Wt: 312.83 g/mol
InChI Key: WFOXGHNWFNNHOO-UHFFFAOYSA-N
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Description

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₅H₂₄ClN₂O₂. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential biological activity and is often studied for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2-butylpiperazine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. After the reaction, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-butylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced analogs of the compound.

  • Substitution Products: Substituted derivatives at the benzyl or piperazine positions.

Scientific Research Applications

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound is studied for its potential biological activity, including its effects on various biological targets.

  • Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzyl 2-butylpiperazine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine derivatives, benzyl derivatives, and other piperazine-based compounds.

  • Uniqueness: The presence of the butyl group and the benzyl ester moiety distinguishes this compound from other piperazine derivatives, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

benzyl 2-butylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOXGHNWFNNHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662625
Record name Benzyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-47-7
Record name Benzyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
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Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
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Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
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Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
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Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
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Benzyl 2-butylpiperazine-1-carboxylate hydrochloride

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